molecular formula C13H10F2S B8000809 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene

1,3-Difluoro-5-(phenylsulfanylmethyl)benzene

Cat. No.: B8000809
M. Wt: 236.28 g/mol
InChI Key: OEMYNIZQBUOLPW-UHFFFAOYSA-N
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Description

1,3-Difluoro-5-(phenylsulfanylmethyl)benzene is an organic compound with the molecular formula C13H10F2S It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a phenylsulfanylmethyl group is attached at the 5 position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the difluoromethylation of aromatic compounds using difluoromethylating agents such as ClCF2H or difluorocarbene reagents . The phenylsulfanylmethyl group can be introduced via a nucleophilic substitution reaction using phenylthiol and a suitable leaving group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, using cost-effective reagents and catalysts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,3-Difluoro-5-(phenylsulfanylmethyl)benzene depends on its interaction with specific molecular targets. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the phenylsulfanylmethyl group can interact with various enzymes and proteins . These interactions can modulate the activity of biological pathways and processes.

Properties

IUPAC Name

1,3-difluoro-5-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2S/c14-11-6-10(7-12(15)8-11)9-16-13-4-2-1-3-5-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEMYNIZQBUOLPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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